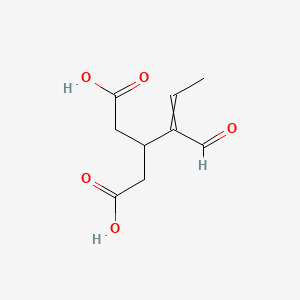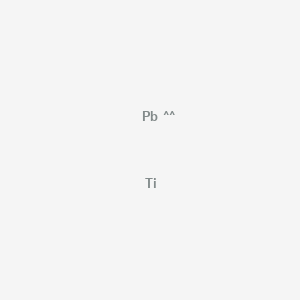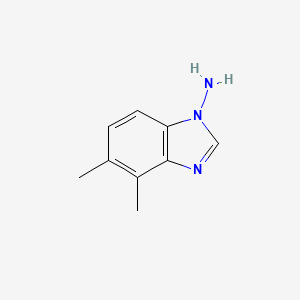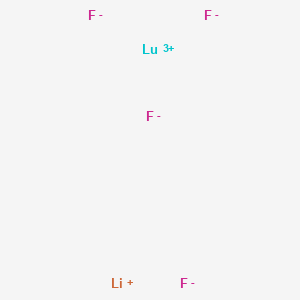
Lithium lutetium fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium lutetium fluoride is a compound composed of lithium, lutetium, and fluorine. It is represented by the chemical formula LiLuF₄. This compound is known for its unique optical and luminescent properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium lutetium fluoride can be synthesized using several methods. One common method involves the Bridgman technique, where single crystals of this compound are grown by melting the raw materials and slowly cooling them to form crystals . Another method is the polyethylene glycol-assisted hydrothermal synthesis, which involves reacting lithium and lutetium precursors in the presence of polyethylene glycol under high temperature and pressure conditions .
Industrial Production Methods
In industrial settings, this compound is often produced by reacting lutetium oxide with lithium fluoride in a high-temperature furnace. This process ensures the formation of high-purity this compound crystals suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium lutetium fluoride undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form lithium oxide and lutetium oxide.
Reduction: It can be reduced back to its elemental forms under specific conditions.
Substitution: this compound can participate in substitution reactions where fluorine atoms are replaced by other halogens.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen fluoride, hydrofluoric acid, and various halogenating agents. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include lithium oxide, lutetium oxide, and various halide compounds depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Lithium lutetium fluoride has a wide range of scientific research applications:
Optical Materials: Due to its excellent optical properties, this compound is used in the production of laser crystals and other photonic materials.
Luminescent Materials: It is used in the development of luminescent materials for applications such as white light-emitting diodes (LEDs) and other lighting technologies.
Medical Imaging: This compound is used in medical imaging technologies, particularly in positron emission tomography (PET) scanners, due to its scintillation properties.
Theranostics: It is also used in theranostic applications, combining therapeutic and diagnostic capabilities in a single material.
Wirkmechanismus
The mechanism of action of lithium lutetium fluoride primarily involves its optical and luminescent properties. When doped with rare earth ions such as dysprosium and terbium, this compound can emit light under ultraviolet excitation. This process involves energy transfer between the dopant ions and the host lattice, resulting in the emission of visible light . The molecular targets and pathways involved in this process include the energy levels of the dopant ions and the crystal field environment provided by the this compound lattice .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium yttrium fluoride (LiYF₄): Similar to lithium lutetium fluoride, lithium yttrium fluoride is used in optical and luminescent applications due to its excellent optical properties.
Lithium gadolinium fluoride (LiGdF₄): This compound is also used in luminescent materials and medical imaging applications.
Lithium cerium fluoride (LiCeF₄): Known for its strong luminescence properties, it is used in radiation detection and imaging technologies.
Uniqueness of this compound
This compound stands out due to its unique combination of optical and luminescent properties, making it highly suitable for advanced photonic and medical imaging applications. Its ability to be doped with various rare earth ions allows for tunable emission properties, which is a significant advantage over other similar compounds .
Eigenschaften
CAS-Nummer |
239475-30-0 |
|---|---|
Molekularformel |
F4LiLu |
Molekulargewicht |
257.9 g/mol |
IUPAC-Name |
lithium;lutetium(3+);tetrafluoride |
InChI |
InChI=1S/4FH.Li.Lu/h4*1H;;/q;;;;+1;+3/p-4 |
InChI-Schlüssel |
WVCSLTZAWJBKBL-UHFFFAOYSA-J |
Kanonische SMILES |
[Li+].[F-].[F-].[F-].[F-].[Lu+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


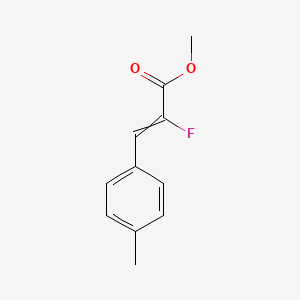

![3,3'-[1,4-Phenylenebis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B14246197.png)
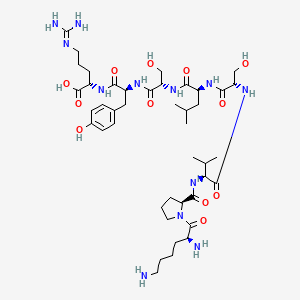

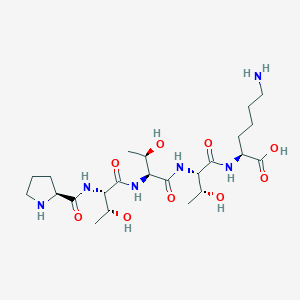

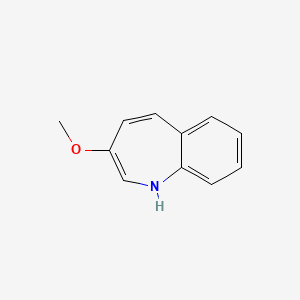
![1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole-3,6-diamine](/img/structure/B14246225.png)
![N-[3-(7-Methoxynaphthalen-1-yl)propyl]-N'-propylurea](/img/structure/B14246233.png)
